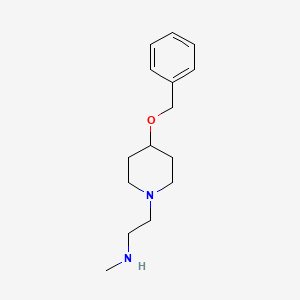
Naldemedine tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Naldemedine tosylate is a peripherally acting μ-opioid receptor antagonist used primarily for the treatment of opioid-induced constipation in adults. It is a derivative of naltrexone, modified to increase its molecular weight and polar surface area, thereby restricting its transport across the blood-brain barrier . This compound is marketed under the brand names Symproic in the United States and Rizmoic in the European Union .
準備方法
Synthetic Routes and Reaction Conditions
Naldemedine tosylate is synthesized through a multi-step process involving the modification of naltrexoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product. The compound is then formulated into film-coated tablets for oral administration .
化学反応の分析
Types of Reactions
Naldemedine tosylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core structure of naldemedine but with modified functional groups. These metabolites can have different pharmacological activities and are often studied for their potential therapeutic benefits .
科学的研究の応用
Naldemedine tosylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of opioid receptor antagonists.
Biology: Investigated for its effects on opioid receptors and its potential to mitigate opioid-induced side effects.
Medicine: Primarily used to treat opioid-induced constipation in patients with chronic pain, including those with cancer-related pain
作用機序
Naldemedine tosylate exerts its effects by binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This binding inhibits the constipating effects of opioids without affecting their central analgesic properties. The compound also interacts with δ- and κ-opioid receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Naloxegol: Another peripherally acting μ-opioid receptor antagonist used for opioid-induced constipation.
Methylnaltrexone: A similar compound with a different chemical structure but similar pharmacological effects
Uniqueness
Naldemedine tosylate is unique due to its modified structure, which enhances its ability to selectively target peripheral opioid receptors while minimizing central nervous system effects. This selective action reduces the risk of opioid withdrawal symptoms and maintains the analgesic efficacy of co-administered opioids .
特性
CAS番号 |
1345728-04-2 |
|---|---|
分子式 |
C39H42N4O9S |
分子量 |
742.8 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1 |
InChIキー |
WCYDLROFMZJJLE-RTMHEQJQSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Naldemedine tosylate; Symproic; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)






![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
